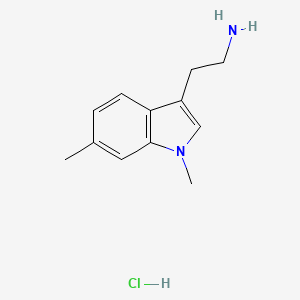

2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride

CAS No.: 1803583-04-1

Cat. No.: VC3091261

Molecular Formula: C12H17ClN2

Molecular Weight: 224.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803583-04-1 |

|---|---|

| Molecular Formula | C12H17ClN2 |

| Molecular Weight | 224.73 g/mol |

| IUPAC Name | 2-(1,6-dimethylindol-3-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C12H16N2.ClH/c1-9-3-4-11-10(5-6-13)8-14(2)12(11)7-9;/h3-4,7-8H,5-6,13H2,1-2H3;1H |

| Standard InChI Key | NLFBDMXCZZOLKK-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)C(=CN2C)CCN.Cl |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=CN2C)CCN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride is an indole derivative with a substituted ethylamine group. The compound contains methyl substituents at positions 1 and 6 of the indole ring system, with the ethylamine chain attached at the 3-position. The molecule exists as a hydrochloride salt, which enhances its solubility in polar solvents compared to its free base form .

Structural Identifiers

The structural characteristics of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride can be precisely defined through various chemical notation systems. These identifiers are essential for accurate compound registration and identification in chemical databases and research contexts.

| Parameter | Value |

|---|---|

| CAS Number | 1803583-04-1 |

| Molecular Formula | C12H17ClN2 |

| Molecular Weight | 224.73 g/mol |

| IUPAC Name | 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride |

| InChI | InChI=1S/C12H16N2.ClH/c1-9-3-4-11-10(5-6-13)8-14(2)12(11)7-9;/h3-4,7-8H,5-6,13H2,1-2H3;1H |

| InChI Key | NLFBDMXCZZOLKK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=CN2C)CCN.Cl |

The compound belongs to the broader class of substituted tryptamines, which are characterized by an indole ring system with an ethylamine group at the 3-position . The dimethyl substitution pattern distinguishes this particular compound from other tryptamine derivatives such as 2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine and 1-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine .

Physical and Chemical Properties

Physical Characteristics

The compound typically appears as a crystalline solid or powder at room temperature. Its physical properties are significantly influenced by its salt form, which affects solubility, stability, and handling characteristics .

| Property | Description |

|---|---|

| Physical Form | Crystalline powder |

| Color | White to off-white |

| Solubility | Soluble in polar solvents (water, methanol, ethanol) |

| Storage Temperature | Room temperature recommended |

| Stability | Stable under normal laboratory conditions |

| Purity | Typically ≥95% |

Chemical Reactivity

Due to its indole core structure, 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride exhibits several characteristic chemical properties. The indole ring is an electron-rich heterocycle that can participate in various electrophilic substitution reactions. The primary amine group at the end of the ethyl chain provides nucleophilic reactivity, allowing for potential derivatization through acylation, alkylation, or other amine-directed transformations.

The hydrochloride salt formation neutralizes the basic amine functionality, which enhances stability by preventing oxidation of the free amine and improves solubility in aqueous solvents. This salt form is particularly advantageous for biological testing as it increases bioavailability in aqueous testing media compared to the free base form .

Biochemical Properties and Mechanisms

Receptor Interactions

2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride, like other tryptamine derivatives, may interact with various biological receptors. While specific data for this exact compound is limited, related indole derivatives are known to interact with serotonin receptors, dopamine receptors, and other neurotransmitter systems. The dimethyl substitution pattern may confer selectivity for certain receptor subtypes compared to unsubstituted tryptamines.

Cellular Effects

At the cellular level, 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride may influence multiple signaling pathways. Indole derivatives have been reported to affect cell function through modulation of cellular signaling cascades, gene expression regulation, and metabolism. Some indole-containing compounds demonstrate effects on cellular proliferation and survival pathways, which has prompted investigation into their potential anticancer activities.

Molecular Mechanisms

The molecular mechanisms of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride involve several key interactions at the molecular level. The compound can potentially bind to specific biomolecules, leading to enzyme inhibition or activation. Indole derivatives have been shown to inhibit enzymes such as tyrosine kinases, which play crucial roles in cell signaling and cancer progression.

Studies on similar compounds suggest that the interactions between the indole scaffold and biological targets are often mediated by a combination of hydrogen bonding, π-stacking, and hydrophobic interactions. The specific dimethyl substitution pattern in this compound may influence the binding orientation and selectivity for particular protein targets.

| Classification Parameter | Details |

|---|---|

| GHS Hazard Class | Irritant |

| GHS Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed) H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) |

| GHS Pictogram | GHS07 |

Synthesis and Related Derivatives

Related Structural Analogs

Several structural analogs of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride have been described in the literature, including:

-

2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS: 172896-29-6): A positional isomer with the methyl group at position 5 instead of position 6 .

-

1-(1,5-Dimethyl-1H-indol-3-yl)ethan-1-amine (CAS: 1368712-08-6): A related compound with different substitution pattern on the ethylamine chain .

-

2-(5,7-dichloro-1H-indol-3-yl)ethanamine: A compound with chloro substituents instead of methyl groups.

-

1-Methyl-1H-indole-3-ethylamine: A simplified analog with only one methyl group at position 1 .

These structural analogs provide valuable comparison points for understanding the structure-activity relationships of this class of compounds and may exhibit distinct biological profiles based on their substitution patterns.

Research Findings and Biological Activity

Cytotoxicity and Antiproliferative Activity

Research on similar indole derivatives suggests that 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride may possess antiproliferative properties. Studies have shown that indole derivatives can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact mechanisms often involve induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in cell growth and survival.

Metabolic and Pharmacokinetic Considerations

The metabolic fate of 2-(1,6-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride may involve several pathways. Similar compounds are typically metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. The precise metabolic profile would depend on specific experimental conditions and biological systems used for testing.

Transport and distribution characteristics would likely be influenced by the compound's physicochemical properties, including its moderate molecular weight, balanced lipophilicity, and the presence of both hydrophobic (indole core) and hydrophilic (amine) regions. These properties affect the compound's ability to cross biological membranes and distribute within cellular compartments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume